REACTION_CXSMILES
|
S(OC)(O[CH3:5])(=O)=O.C[Cl:9].[C:10]([O:15][CH2:16][CH2:17][N:18]([CH2:21][CH3:22])[CH2:19][CH3:20])(=[O:14])[C:11]([CH3:13])=[CH2:12]>>[C:10]([O:15][CH2:16][CH2:17][N+:18]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH3:5])(=[O:14])[C:11]([CH3:13])=[CH2:12].[Cl-:9].[C:10]([O:15][CH2:16][CH2:17][N+:18]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH3:5])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternatively, the objective mono- or co-polymers are obtained by the following procedure
|
Type
|
WAIT
|
Details
|
the resulting solution was kept in an ice-water bath for several hours
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC[N+](C)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C(=C)C)(=O)OCC[N+](C)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |